cis-2-Amino-cyclooctanecarboxylic acid
Description
The Unique Role of Conformationally Constrained Amino acids in Inducing Stable Architectures
The incorporation of conformationally constrained amino acids is a well-established strategy for inducing stable secondary structures in peptides, such as β-turns, helices, and sheets. By restricting the rotational freedom around the peptide backbone, these modified amino acids can pre-organize the peptide into a specific bioactive conformation. This reduction in conformational entropy can lead to a more favorable binding energy with biological targets. The precise nature of the induced secondary structure is highly dependent on the stereochemistry and ring size of the cyclic amino acid.
Specific Research Focus on cis-2-Amino-cyclooctanecarboxylic Acid as a Prototypical Scaffold
This compound stands as a prototypical scaffold for investigating the impact of medium-sized rings on peptide structure. The eight-membered cyclooctane (B165968) ring is known for its conformational complexity, with several low-energy conformers being readily accessible. wikipedia.org The cis stereochemistry of the amino and carboxyl groups further influences the conformational preferences of the ring and how it can be integrated into a peptide chain. The study of this specific amino acid provides a unique opportunity to understand how the inherent flexibility and defined geometry of a medium-sized ring can be harnessed to create novel peptide architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDBJXMOBPVFAS-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Stereochemical Characterization
Synthetic Strategies for Medium-Sized Cyclic α-Amino Acids
Direct cyclization methods to form eight-membered rings are often low-yielding. Therefore, alternative strategies such as ring-expansion reactions have emerged as more viable approaches. rsc.org These methods typically start from a smaller, more readily available cyclic precursor and involve a series of reactions to insert additional atoms into the ring. For the synthesis of α-amino acids, methods like the Strecker synthesis or the Bucherer-Bergs reaction, adapted for cyclic ketones, could be envisioned as key steps.
A hypothetical synthetic approach could involve the conversion of cyclooctanone (B32682) to the corresponding hydantoin, followed by hydrolysis to yield the amino acid. The stereochemical control to achieve the desired cis configuration would be a critical aspect of such a synthesis, potentially requiring stereoselective reduction or resolution steps.
Challenges in Stereocontrol and Purification
Achieving the desired cis stereochemistry between the amino and carboxylic acid groups on a flexible cyclooctane ring is a formidable challenge. The interconversion between different ring conformations can complicate stereoselective reactions. Furthermore, the separation of cis and trans isomers often requires meticulous chromatographic techniques or fractional crystallization, which can be challenging for polar amino acids.
Application in Peptide Chemistry
Incorporation into Peptide Sequences and Impact on Secondary Structure
The incorporation of this medium-sized cyclic amino acid into a peptide backbone would introduce a significant conformational constraint. Depending on the surrounding amino acid sequence, the cyclooctane (B165968) ring could act as a scaffold to induce specific turn structures or other non-canonical secondary structures. The inherent flexibility of the eight-membered ring, albeit constrained, could allow for a degree of "conformational adaptability" that may be beneficial for receptor binding.
Case Studies of Peptides Containing Medium-Sized Cyclic Amino Acids
While specific examples of peptides containing this compound are scarce in the literature, the broader class of peptides containing conformationally constrained amino acids has been extensively studied. For example, the incorporation of smaller cyclic amino acids has been shown to stabilize β-turn motifs, leading to enhanced biological activity. It is reasonable to extrapolate that the larger and more flexible cyclooctane-derived amino acid could lead to the formation of larger, more complex turn structures.
Structure Activity Relationship Sar Studies in Cis 2 Amino Cyclooctanecarboxylic Acid Derived Scaffolds
Impact of Configurational Isomerism on Preferred Molecular Architecture
Configurational isomerism, specifically the cis or trans relationship between the amino and carboxylic acid groups on the cycloalkane ring, profoundly dictates the preferred molecular architecture of the amino acid monomer. This, in turn, influences the conformation of any peptide or scaffold into which it is incorporated.
In cyclic β-amino acids, the cis-isomer places the amino and carboxyl substituents on the same face of the ring. This arrangement imposes significant steric constraints that limit the number of accessible conformations. Studies on cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) show that it favors two primary conformations where the Cα–Cβ bond has gauche torsion angles of opposite signs. researchgate.net This pre-organization is crucial, as it reduces the conformational entropy of the molecule, making it a predictable building block for more complex structures.
The cyclooctane (B165968) ring is inherently more flexible than cyclopentane (B165970) or cyclohexane (B81311) rings, capable of adopting multiple low-energy conformations such as the boat-chair, twist-boat-chair, and crown shapes. However, the cis substitution pattern in cis-2-Amino-cyclooctanecarboxylic acid would still drastically curtail this flexibility. The steric demand of having both functional groups on the same side of the ring would favor conformations that maximize their separation while minimizing torsional strain, likely leading to a preference for specific turn-like or extended backbone dihedral angles (φ, ψ) when incorporated into a peptide chain. This contrasts sharply with the corresponding trans-isomers, where the substituents are on opposite faces, leading to a more linear and extended geometry that predisposes oligomers to different secondary structures, such as helices. wisc.edu
| Compound | Ring Size | Isomerism | Predominant Monomer Conformation | Implication for Molecular Architecture |
| cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) | 5 | Cis | Constrained envelope/twist | Predisposes backbone to turns |
| cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) | 6 | Cis | Gauche Cα–Cβ torsion angles researchgate.net | Pre-organized for specific turn or extended structures researchgate.net |
| This compound | 8 | Cis | Multiple flexible forms (e.g., boat-chair) but constrained by cis-substituents | Expected to favor specific turn-like structures due to steric constraints, but with greater conformational diversity than smaller rings |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | 5 | Trans | Extended | Promotes helical secondary structures in oligomers wisc.edu |
Stereochemical Influence on Folding Preferences in Oligomers and Peptidomimetics
The stereochemistry of the constituent monomer is a primary determinant of the folding preferences in oligomers, known as foldamers. nih.gov The choice between cis and trans cyclic β-amino acids can lead to dramatically different, yet predictable, secondary structures.
Extensive research on smaller homologues provides a clear picture of this stereochemical control. Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) and trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are well-documented to form robust helical structures, specifically the 12-helix and 14-helix, respectively. wisc.edu These helices are stabilized by a network of intramolecular hydrogen bonds between backbone amide groups.
Based on these findings, oligomers of this compound are also predicted to favor extended or sheet-like structures. The larger and more flexible cyclooctane backbone may introduce deviations from the perfectly linear strands seen with cis-ACHC, potentially leading to more dynamic or gently curved sheet structures. The inherent preference of the cis stereoisomer to form local, self-saturating hydrogen bonds would likely inhibit the formation of the regular, long-range hydrogen bonding patterns required for stable helical folding. The effect of ring size itself is a critical factor; increasing the ring size in cyclic peptides can disrupt highly ordered structures like β-sheets, suggesting that the larger cyclooctane ring might lead to less stable or more diverse secondary structures compared to its smaller counterparts. nih.govresearchgate.net
| Monomer Unit | Stereochemistry | Resulting Oligomer Secondary Structure |
| trans-ACPC | Trans | 12-Helix wisc.edu |
| trans-ACHC | Trans | 14-Helix wisc.edu |
| cis-ACHC | Cis | Extended, strand-like conformations researchgate.net |
| cis-ACPC | Cis | Sheet-like structures |
| This compound | Cis | Predicted to favor extended or sheet-like structures |
Modulation of Molecular Interactions through Structural Modifications (e.g., Integrin Ligands)
The conformationally defined nature of scaffolds built from cyclic β-amino acids makes them ideal for modulating molecular interactions with biological targets such as receptors and enzymes. By using the rigid scaffold to control the spatial orientation of key recognition motifs, it is possible to fine-tune binding affinity and selectivity.
A prominent example of this is the development of ligands for integrins, a family of cell adhesion receptors involved in physiological and pathological processes, including tumor angiogenesis. nih.gov Many integrins, such as αvβ3 and α5β1, recognize the Arg-Gly-Asp (RGD) tripeptide sequence. nih.gov The biological activity and selectivity of RGD-containing peptides can be dramatically enhanced by constraining the RGD sequence into a specific bioactive conformation, often a β-turn.
Researchers have successfully used cis-2-aminocyclopentanecarboxylic acid (cis-β-ACPC) as a scaffold to mimic this turn and create potent and selective integrin ligands. nih.govresearchgate.net In these designs, the cis-β-ACPC unit is incorporated into a cyclic peptidomimetic, where its constrained geometry forces the flanking RGD sequence into the desired 3D presentation for optimal receptor binding. researchgate.net The choice of stereoisomer—(1S,2R)-cis-β-ACPC versus (1R,2S)-cis-β-ACPC—can further modulate the precise geometry and subsequent binding affinity. nih.gov
Studies on these RGD peptidomimetics show that the cis-β-ACPC-containing ligands can achieve nanomolar binding affinities and exhibit pronounced selectivity for the αvβ3 integrin over the α5β1 subtype. nih.gov This demonstrates that the structural modification—the introduction of the cyclic amino acid—is directly responsible for modulating the molecular interaction with the target receptor.
While not yet reported, a scaffold using this compound would serve a similar purpose but with a different geometric outcome. The larger ring would present the RGD motif with a different distance and angular relationship between the Arg and Asp side chains compared to the cyclopentane scaffold. nih.gov This structural modification could alter the binding profile, potentially shifting selectivity towards other integrin subtypes or creating ligands with novel agonist or antagonist properties. nih.govfrontiersin.org The increased flexibility of the cyclooctane ring could also allow for more induced fit at the receptor binding site, a property that could be exploited in rational drug design.
| Compound | Scaffold | Target Integrin(s) | IC50 (nM) for αvβ3 | IC50 (nM) for α5β1 | Selectivity |
| cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] | (1S,2R)-cis-ACPC | αvβ3, α5β1 | 160 ± 1.4 | 12000 ± 560 | ~75-fold for αvβ3 nih.gov |
| cyclo-[-Arg-Gly-Asp-(1R,2S)-β-ACPC-Val-] | (1R,2S)-cis-ACPC | αvβ3, α5β1 | 240 ± 11.3 | 11000 ± 424 | ~46-fold for αvβ3 nih.gov |
Data from competitive binding assays with purified integrin receptors. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Cis 2 Amino Cyclooctanecarboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. chemrxiv.orgmdpi.com For cis-2-Amino-cyclooctanecarboxylic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum would show complex multiplets for the cyclooctane (B165968) ring protons due to extensive spin-spin coupling. The protons on the carbons bearing the amino (-NH₂) and carboxylic acid (-COOH) groups (H2 and H1, respectively) would appear at distinct chemical shifts. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (10-12 ppm), while the protons of the amino group would also produce a characteristic signal. libretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield (typically 160-180 ppm). libretexts.org The carbons attached to the amino group and the carboxylic acid group would also have characteristic chemical shifts, distinct from the other methylene (B1212753) carbons of the cyclooctane ring.
2D NMR Techniques: 2D NMR experiments are essential for unambiguously assigning the complex signals in the 1D spectra and establishing the molecule's precise structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons through the carbon skeleton of the cyclooctane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. For this compound, NOESY is vital for confirming the cis relative stereochemistry by showing a spatial correlation between the protons on C1 and C2.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| -COOH | ~10-12 (broad s) | ~175-180 | HMBC to H1, H2 |
| C1-H | ~2.5-3.0 (m) | ~45-50 | COSY to H2, H8; HSQC to C1; NOESY to H2 |
| C2-H | ~3.0-3.5 (m) | ~55-60 | COSY to H1, H3; HSQC to C2; NOESY to H1 |
| Ring CH₂ | ~1.2-2.0 (m) | ~25-35 | COSY and HSQC correlations within the ring structure |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of chiral molecules, particularly peptides and proteins, in solution. mit.edu When this compound is incorporated into a peptide chain, it acts as a constrained building block that can induce specific folding patterns. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the conformation of the peptide backbone. nih.gov
Oligomers of cyclic β-amino acids have been shown to adopt stable secondary structures, such as helices and sheets. wisc.edu For instance, peptides composed of related cyclic amino acids like trans-2-aminocyclohexanecarboxylic acid are known to form well-defined 14-helical structures. wisc.edu The CD spectrum of such a structure typically displays a characteristic maximum around 215-220 nm. Conversely, other cyclic amino acid oligomers, such as those from cis-2-aminocyclopentanecarboxylic acid, have been observed to form sheet-like structures. researchgate.net
| Secondary Structure | Characteristic Maxima (nm) | Characteristic Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| 14-Helix (β-peptide) | ~215-220 | <200 |
| Random Coil | ~215-220 | ~195-200 |
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, FTIR provides a characteristic fingerprint based on its amino and carboxylic acid groups.
Key vibrational bands include:
O-H Stretch: A very broad absorption band typically found in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org
N-H Stretch: One or two sharp to medium bands appearing around 3300-3500 cm⁻¹ for the amino group.
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclooctane ring.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid. libretexts.org Its exact position can indicate the extent of hydrogen bonding.
N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ associated with the scissoring vibration of the amino group.
When this amino acid is part of a peptide, the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) bands become prominent. The precise frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen-bonding patterns, making FTIR a complementary technique to CD spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 | Strong |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium |
| Amino (-NH₂) | N-H Bend | 1550-1650 | Medium |
| Aliphatic (C₈H₁₄) | C-H Stretch | 2850-2960 | Strong |
X-ray Diffraction for Absolute and Relative Stereochemistry Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. For this compound, this technique can unequivocally confirm the cis relationship between the amino and carboxylic acid substituents on the cyclooctane ring.
The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the cyclooctane ring in the crystal lattice. X-ray crystallography on related cyclic amino acids has shown that they typically exist as zwitterions in the solid state, with extensive intermolecular hydrogen bonding between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. ubc.ca This hydrogen-bonding network dictates the crystal packing arrangement. The structural data obtained from X-ray diffraction is invaluable for computational modeling and understanding the conformational preferences that influence the behavior of these molecules in biological systems.
| Parameter | Description | Typical Information Obtained |
|---|---|---|
| Crystal System | Classification based on unit cell parameters. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise molecular dimensions |
| Bond Lengths/Angles | Distances and angles between atoms. | Confirms covalent structure and geometry |
| Torsion Angles | Dihedral angles defining ring conformation. | e.g., Chair, Boat, Twist conformation |
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, deduce its elemental formula, and assess its purity.
For this compound (C₉H₁₇NO₂), the calculated molecular weight is 171.24 g/mol . sigmaaldrich.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 172.13. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous determination of the elemental formula.
Tandem mass spectrometry (MS/MS) can provide further structural confirmation. By inducing fragmentation of the parent ion (m/z 172.13), a characteristic fragmentation pattern is produced. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, providing evidence for the presence of these functional groups. Mass spectrometry is also highly sensitive for detecting impurities, making it an excellent tool for purity assessment.
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | Elemental Composition |
| Monoisotopic Mass | 171.1259 u | Exact mass for HRMS |
| [M+H]⁺ Ion (ESI-MS) | m/z 172.1332 | Confirms molecular weight |
| Common MS/MS Fragments | Loss of H₂O, CO, NH₃ | Structural confirmation of functional groups |
Comparative Analysis with Other Cyclic Amino Acids
Structural and Conformational Similarities and Differences across Ring Sizes (Cyclopentane, Cyclohexane (B81311), Cycloheptane (B1346806), Bicyclic Systems)
The conformation of cyclic amino acids is largely dictated by the inherent preferences of the underlying cycloalkane ring. Smaller rings like cyclopentane (B165970) and cyclohexane have well-defined, low-energy conformations, which in turn restrict the conformational freedom of the amino and carboxylic acid substituents. In contrast, larger rings such as cycloheptane and cyclooctane (B165968) exhibit greater flexibility and a more complex conformational landscape. Bicyclic systems, due to their rigid frameworks, impose even stricter constraints on the orientation of the functional groups.
Cyclopentane: The cyclopentane ring exists in a perpetual state of dynamic puckering, rapidly interconverting between envelope and twist conformations to alleviate torsional strain. For cis-2-aminocyclopentanecarboxylic acid, this results in a relatively constrained structure where the substituents are held in a specific spatial relationship. nih.govrsc.org
Cyclohexane: The cyclohexane ring predominantly adopts a strain-free chair conformation. In cis-2-aminocyclohexanecarboxylic acid, the substituents can occupy either axial or equatorial positions, with the diequatorial conformation generally being more stable to minimize steric interactions. elsevierpure.comontosight.aiontosight.ai The conformational preference of cis-2-aminocyclohex-4-enecarboxylic acid has been shown to be similar to that of cis-2-aminocyclohexanecarboxylic acid. elsevierpure.comrsc.org
Cycloheptane: The cycloheptane ring is more flexible than cyclohexane and exists as a mixture of rapidly interconverting twist-chair and chair conformations. This increased flexibility translates to a wider range of possible orientations for the amino and carboxyl groups in cis-2-aminocycloheptanecarboxylic acid.
Cyclooctane: The cyclooctane ring is characterized by a complex potential energy surface with several low-energy conformations, including the boat-chair, twist-boat-chair, and crown families. This high degree of conformational flexibility in cis-2-Amino-cyclooctanecarboxylic acid means that it can adopt a variety of shapes, which can have significant implications for its biological activity and use in foldamer design.
Bicyclic Systems: Bicyclic amino acids, such as those based on norbornane (B1196662) or other bridged systems, have highly rigid structures. nih.gov The fusion of the two rings eliminates many of the conformational degrees of freedom present in monocyclic systems, locking the amino and carboxyl groups into a fixed orientation. nih.govacs.orgacs.orgresearchgate.netnih.gov This rigidity can be advantageous in the design of highly pre-organized molecular scaffolds.
Table 1: Conformational Properties of Cyclic Amino Acids
| Ring System | Predominant Conformation(s) | Key Conformational Features |
|---|---|---|
| Cyclopentane | Envelope, Twist | Dynamic puckering, relatively constrained |
| Cyclohexane | Chair | Strain-free, well-defined axial/equatorial positions |
| Cycloheptane | Twist-chair, Chair | Increased flexibility compared to cyclohexane |
| Cyclooctane | Boat-chair, Twist-boat-chair, Crown | High conformational flexibility, multiple low-energy states |
| Bicyclic | Rigid, fixed | Highly constrained, pre-organized structure |
Analogous Synthetic Routes for other Cycloalkane Amino Acids
The synthesis of cyclic β-amino acids often employs common strategies that can be adapted to different ring sizes, with variations arising from the specific reactivity and stereochemical control required for each system. A prevalent approach involves the use of cycloaddition reactions to construct the carbocyclic framework with the desired stereochemistry, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.
For instance, the synthesis of cis-2-aminocyclopentanecarboxylic acid has been achieved through a 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene (B43876) to form a bicyclic β-lactam, which is then hydrolyzed. nih.gov A similar strategy could conceptually be applied to cyclooctene (B146475) for the synthesis of this compound.
Another common synthetic theme is the reductive amination of a β-ketoester, which can be applied to cyclic ketones of varying sizes. The stereochemical outcome of the reduction and amination steps is crucial in determining the final cis or trans configuration of the product.
For larger rings like cycloheptane and cyclooctane, synthetic routes may also involve ring-expansion strategies or the functionalization of pre-existing medium-sized rings. The synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid has been reported starting from cis,cis-1,3-cyclooctadiene, highlighting a pathway that leverages the reactivity of the cyclic diene.
Bicyclic amino acids are often synthesized through Diels-Alder reactions to construct the bridged ring system, followed by transformations to install the amino and carboxyl groups. researchgate.netnih.gov The inherent stereoselectivity of the Diels-Alder reaction is a key advantage in controlling the relative stereochemistry of the substituents.
Comparative Studies on Foldamer Induction and Stability by Different Cyclic Amino Acids
Cyclic β-amino acids are valuable building blocks in the design of foldamers, which are synthetic oligomers that adopt stable, well-defined secondary structures. The conformational constraints imposed by the cyclic backbone pre-organize the peptide chain, promoting the formation of specific helical or sheet-like structures. nih.govrsc.orgresearchgate.netnih.govoup.comnih.govnih.govduke.edu
Comparative studies have shown that the size of the cycloalkane ring plays a critical role in determining the type of secondary structure that is formed. For example:
Oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to favor the formation of a 12-helix , which is a tightly wound helical structure. rsc.org
In contrast, oligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) preferentially adopt a more relaxed 14-helix conformation. nih.govacs.org
Peptides containing cis-2-aminocyclohex-4-enecarboxylic acid have been demonstrated to form 11/9-helical conformations . elsevierpure.comrsc.org
The stability of these foldamers is also influenced by the ring size. The more rigid cyclopentane and cyclohexane rings lead to more stable and well-defined helical structures compared to what might be expected from more flexible, larger rings.
Currently, there is a notable lack of research on the foldamer-inducing properties of this compound and cis-2-aminocycloheptanecarboxylic acid. Given the high flexibility of the seven- and eight-membered rings, it is hypothesized that they may not induce stable helical structures on their own but could be useful in creating more complex, less-defined folded architectures or in disrupting helical structures at specific points in a peptide sequence.
Table 2: Foldamer Induction by Cyclic β-Amino Acids
| Cyclic Amino Acid | Ring Size | Induced Secondary Structure |
|---|---|---|
| trans-2-Aminocyclopentanecarboxylic acid | 5 | 12-helix |
| trans-2-Aminocyclohexanecarboxylic acid | 6 | 14-helix |
| cis-2-Aminocyclohex-4-enecarboxylic acid | 6 (unsaturated) | 11/9-helix |
| cis-2-Aminocycloheptanecarboxylic acid | 7 | Not reported |
| This compound | 8 | Not reported |
Influence of Ring Strain and Flexibility on Conformational Properties and Synthetic Feasibility
The stability and reactivity of cycloalkanes are significantly influenced by ring strain, which is a combination of angle strain, torsional strain, and transannular strain (steric interactions across the ring). fiveable.mepressbooks.pubopenstax.orgkhanacademy.orgslideshare.netlibretexts.orglibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com These factors, in turn, affect the conformational properties and the feasibility of synthesizing their corresponding amino acid derivatives.
Cyclopentane: Possesses moderate ring strain, primarily due to torsional strain from eclipsing interactions, which is alleviated by puckering into envelope and twist conformations. fiveable.melibretexts.org This moderate strain does not pose significant challenges to synthesis.
Cyclohexane: Is considered largely strain-free in its chair conformation, which has ideal bond angles and staggered conformations. fiveable.melibretexts.org This inherent stability makes it a synthetically accessible and conformationally predictable scaffold.
Cycloheptane and Cyclooctane: These medium-sized rings experience a notable increase in ring strain compared to cyclohexane. libretexts.orglibretexts.org This is primarily due to a combination of torsional strain and significant transannular strain, where non-bonded atoms across the ring come into close contact, leading to repulsive interactions. libretexts.orglibretexts.org This increased strain can make the synthesis of substituted cycloheptane and cyclooctane derivatives more challenging, as it can influence the reactivity of intermediates and the stability of the final products. The high flexibility of these rings also presents a challenge in controlling the stereochemical outcome of reactions.
Bicyclic Systems: Are often highly strained due to the geometric constraints imposed by the fused ring system. This strain can be a double-edged sword in synthesis. While it can lead to increased reactivity that can be exploited for certain transformations, it can also lead to undesired side reactions or instability of the target molecule.
The greater flexibility of the cyclooctane ring in this compound, a consequence of its larger size and the need to minimize transannular strain, results in a more dynamic conformational profile compared to its smaller ring counterparts. This flexibility can be a desirable feature for certain applications where conformational adaptability is required, but it also makes the prediction of its three-dimensional structure more complex.
Table 3: Ring Strain and Flexibility of Cycloalkanes
| Cycloalkane | Ring Size | Relative Ring Strain | Primary Source of Strain | Conformational Flexibility |
|---|---|---|---|---|
| Cyclopentane | 5 | Moderate | Torsional | Moderate |
| Cyclohexane | 6 | Low | - | Low |
| Cycloheptane | 7 | Higher | Torsional, Transannular | High |
| Cyclooctane | 8 | High | Torsional, Transannular | Very High |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Stereoselective Synthetic Methodologies
A primary hurdle in the broader application of cis-ACOC is the lack of diverse and efficient synthetic routes to obtain it in an enantiomerically pure form. While methods exist for smaller cyclic β-amino acids, the synthesis of medium-sized rings like cyclooctane (B165968) presents unique challenges, including overcoming unfavorable transannular interactions and achieving high stereocontrol. Future research will likely focus on several key areas to address this.
Catalytic asymmetric synthesis represents a highly promising frontier. Methodologies that have proven successful for other cyclic systems, such as asymmetric hydrogenation and conjugate addition reactions, are yet to be extensively applied to cyclooctane precursors. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, specifically tailored for eight-membered ring systems, is a critical research objective. Furthermore, modern strategies involving C–H functionalization offer a powerful, atom-economical approach to introduce the amino group stereoselectively onto a pre-existing cyclooctane carboxylate scaffold.
Another emerging direction is the development of robust synthetic pathways to functionalized cis-ACOC building blocks. This involves creating synthetic routes that not only establish the cis-stereochemistry of the amino and carboxyl groups but also allow for the introduction of various substituents on the cyclooctane ring. Ring-expansion strategies and palladium-catalyzed aminocarbonylation of functionalized alkenes are novel approaches that could provide access to these valuable derivatives.
Table 1: Promising Stereoselective Synthetic Strategies for Future Development
| Synthetic Strategy | Description | Potential Advantages for cis-ACOC |
| Catalytic Asymmetric Hydrogenation | Reduction of a cyclic β-enamino ester precursor using a chiral catalyst to set the two adjacent stereocenters. | High potential for enantioselectivity; established for smaller rings. |
| Asymmetric Conjugate Addition | Stereoselective addition of an amine equivalent to a cyclooctene-1-carboxylate derivative. | Can utilize chiral lithium amides or organocatalysts for stereocontrol. |
| C–H Amination | Direct, catalyzed installation of an amino group onto a C–H bond of a cyclooctanecarboxylic acid derivative. | High atom economy; avoids pre-functionalization of the ring. |
| Ring Expansion Cascades | Transformation of a smaller, more easily synthesized ring (e.g., bicyclic lactam) into the eight-membered scaffold. | Bypasses challenges of direct medium-ring cyclization. |
Exploration of New Oligomeric Scaffolds and Hybrid Biopolymer Mimetics
The primary allure of cis-ACOC lies in its potential to form novel, stable secondary structures (foldamers). The larger, more flexible cyclooctane ring, compared to cyclopentane (B165970) (ACPC) or cyclohexane (B81311) (ACHC) rings, is expected to induce unique backbone torsion angles, leading to unprecedented helical or sheet-like architectures.
Initial studies have already shown that α/β-hybrid peptides containing alternating cis-ACOC and alanine (B10760859) residues adopt a well-defined C11/C9-helical conformation. This finding provides a strong foundation for future explorations. A key research direction will be the synthesis and structural analysis of homo-oligomers of cis-ACOC. Such β-peptides could reveal the intrinsic conformational preferences of the cis-ACOC backbone, potentially leading to new classes of helices or turns distinct from the 12-helix of trans-ACPC or the extended structures sometimes seen with cis-ACHC.
Furthermore, the creation of new hybrid biopolymer mimetics is a vast and promising area. By systematically incorporating cis-ACOC into peptides with α-amino acids or other non-natural building blocks, researchers can design novel scaffolds. These hybrid oligomers, or "heterogeneous backbone foldamers," could be used to mimic the surfaces of α-helices or β-sheets, enabling the design of potent inhibitors of protein-protein interactions. The unique curvature and side-chain projections afforded by the cis-ACOC unit could allow for the precise positioning of functional groups to interact with biological targets.
Table 2: Comparison of Cyclic β-Amino Acid Scaffolds
| Compound | Ring Size | Observed Oligomer Conformations | Potential for cis-ACOC |
| cis-ACPC | 5-membered | Sheet-like structures | The larger ring of cis-ACOC may disfavor sheet formation and promote novel helical folds. |
| cis-ACHC | 6-membered | Extended conformations, C11/C9-helix in α/β-peptides | cis-ACOC also forms C11/C9-helices, suggesting it can be a robust helix-promoting element. |
| cis-ACOC | 8-membered | C11/C9-helix in α/β-peptides | Homo-oligomers may adopt unique, stable helices with larger diameters due to the flexible eight-membered ring. |
Advanced Computational Modeling for Predictive Design of Conformationally Constrained Systems
Given the synthetic investment required for each new oligomer, advanced computational modeling is an indispensable tool for accelerating discovery. Molecular dynamics (MD) simulations and other computational methods can provide crucial insights into the conformational landscapes of cis-ACOC and its oligomers, guiding the rational design of foldamers with desired structures and properties.
Future research will leverage these computational tools to predict the most stable conformations of homo- and hetero-oligomers containing cis-ACOC. By exploring the effects of solvent, sequence, and oligomer length in silico, researchers can identify promising candidates for synthesis. Enhanced sampling techniques, such as replica-exchange MD, are particularly important for thoroughly exploring the conformational space of the flexible eight-membered ring.
A significant challenge and future direction is the development and validation of force fields that can accurately model the subtle energetic balances within these non-natural backbones. Once reliable models are established, they can be used for the de novo design of cis-ACOC-based systems. For instance, computational approaches could be used to design an oligomer that folds into a specific shape to bind to a target protein surface or to form a transmembrane pore. This predictive power will be essential for translating the unique structural properties of cis-ACOC into functional applications.
Unexplored Functionalizations and Derivatizations for Enhanced Structural Diversity
To fully realize the potential of cis-ACOC as a versatile scaffold, it is crucial to move beyond the parent amino acid and develop a toolbox of functionalized derivatives. Introducing chemical functionality at various positions on the cyclooctane ring would dramatically expand the chemical space and allow for the creation of oligomers with tailored properties.
A key future direction is the development of synthetic routes that allow for the installation of side chains onto the cyclooctane backbone. These side chains could mimic those of natural amino acids (e.g., hydroxyl, carboxyl, amino groups) or introduce novel functionalities (e.g., fluorophores, cross-linking agents). Strategies such as remote C–H functionalization or the synthesis of cis-ACOC from already-functionalized precursors will be critical.
Creating a library of diverse cis-ACOC "building blocks" would enable the synthesis of combinatorial libraries of oligomers. These libraries could be screened for specific biological activities, such as antimicrobial properties or the ability to inhibit specific enzymes. The derivatization of the backbone N-H group, creating peptoid-like structures, is another unexplored avenue that could enhance proteolytic stability and modulate conformational preferences. The ability to systematically vary the functionality around the rigid, yet flexible, cis-ACOC core will be paramount for developing sophisticated molecular tools and therapeutic leads.
Q & A
Basic Research Question
- Salt Formation : Hydrochloride salts improve crystallinity (e.g., ethyl cis-2-aminocyclohexanecarboxylate HCl) .
- Lyophilization : For water-sensitive compounds, freeze-drying retains stability .
- Solvent Blends : Use DMSO/water mixtures for sparingly soluble derivatives .
What computational methods model the cyclooctane ring's conformation?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts lowest-energy conformers and torsional strain .
- Molecular Mechanics : Merck Molecular Force Field (MMFF) simulations assess ring puckering .
- Crystal Structure Prediction (CSP) : Matches computational models with experimental XRD data .
How does cyclooctane ring strain affect derivatization reactions?
Advanced Research Question
- Steric Hindrance : Bulky substituents at the cis position require mild coupling reagents (e.g., HATU instead of DCC) .
- Ring-Opening Risks : Avoid strong bases or nucleophiles that may disrupt the cyclooctane scaffold .
- Strain Energy Calculations : Quantify ring strain (e.g., via DFT) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
